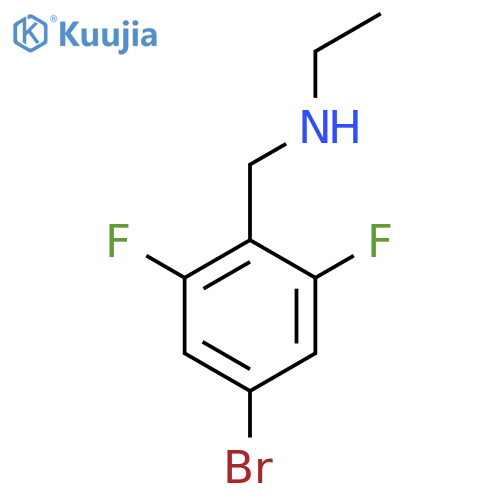Cas no 1506414-62-5 ((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)
4-ブロモ-2,6-ジフルオロフェニルメチルエチルアミンは、臭素とフッ素原子を有する芳香族アミン化合物です。分子構造中のハロゲン置換基(Br、F)により、高い反応性と選択性を示し、医薬品中間体や有機合成における多様な変換反応に適しています。特に、パラ位の臭素が求核置換反応の活性サイトとして機能し、エチルアミン部位はさらなる誘導体化が可能です。2,6位のフッ素原子は立体障害を軽減しつつ、電子効果により反応性を制御できる点が特徴です。この化合物は、創薬化学や材料科学分野で精密な骨格構築に利用される高機能なビルディングブロックです。

1506414-62-5 structure
商品名:(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine
CAS番号:1506414-62-5
MF:C9H10BrF2N
メガワット:250.083208560944
CID:5056996
(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine 化学的及び物理的性質
名前と識別子
-
- [(4-bromo-2,6-difluorophenyl)methyl](ethyl)amine
- N-[(4-bromo-2,6-difluorophenyl)methyl]ethanamine
- (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine
-
- インチ: 1S/C9H10BrF2N/c1-2-13-5-7-8(11)3-6(10)4-9(7)12/h3-4,13H,2,5H2,1H3
- InChIKey: LGFJPESKMWECOZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)F)CNCC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 145
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 2.5
(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B196170-125mg |
[(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine |
1506414-62-5 | 125mg |
$ 465.00 | 2022-06-07 | ||
| TRC | B196170-250mg |
[(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine |
1506414-62-5 | 250mg |
$ 770.00 | 2022-06-07 |
(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
1506414-62-5 ((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
